3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide
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Overview
Description
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide is a complex organic compound that features both carbazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide typically involves multiple steps:
Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate.
Formation of Propanehydrazide: The iodinated carbazole is then reacted with a suitable hydrazine derivative to form the propanehydrazide linkage.
Condensation with Indole Derivative: The final step involves the condensation of the propanehydrazide with an indole derivative, specifically 2-methyl-1H-indole-3-carbaldehyde, under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Aminated products.
Substitution: Functionalized carbazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: Its unique properties may make it useful in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms and the hydrazide linkage may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid
- 3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide
- 3-(3,6-diiodo-9H-carbazol-9-yl)-1,2-propanediol
Uniqueness
The uniqueness of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide lies in its combination of carbazole and indole moieties, along with the presence of iodine atoms and the hydrazide linkage. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H20I2N4O |
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Molecular Weight |
646.3 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C25H20I2N4O/c1-15-21(18-4-2-3-5-22(18)29-15)14-28-30-25(32)10-11-31-23-8-6-16(26)12-19(23)20-13-17(27)7-9-24(20)31/h2-9,12-14,29H,10-11H2,1H3,(H,30,32)/b28-14+ |
InChI Key |
FTIVBMOHKOTUBR-CCVNUDIWSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I |
Origin of Product |
United States |
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